二氯(对伞花烃)钌(II)二聚体

描述

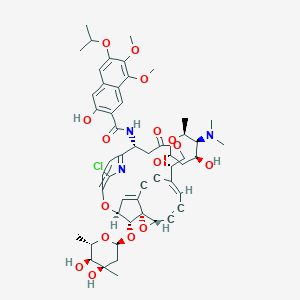

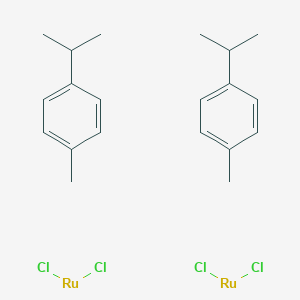

“Dichloro(p-cymene)ruthenium(II) dimer” is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes . It is a red-coloured, diamagnetic solid that is a reagent in organometallic chemistry and homogeneous catalysis .

Synthesis Analysis

The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The results show the complex is in the triclinic system with a space group of Fdd2 .

Chemical Reactions Analysis

The dimer reacts with Lewis bases to give monometallic adducts . More details about the chemical reactions can be found in the relevant papers .

Physical And Chemical Properties Analysis

The complex is a red solid with a melting point of 247 to 250 °C (decomposes) . It is slightly soluble in water, with hydrolysis .

科学研究应用

Hydrosilylation Catalyst

Dichloro(p-cymene)ruthenium(II) dimer is used as a hydrosilylation catalyst . Hydrosilylation is a process where silicon-hydrogen bonds are added across multiple bonds, such as carbon-carbon double bonds. This application is particularly useful in the synthesis of various organosilicon compounds.

Synthesis of Organometallic Complexes

This compound is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes . Organometallic complexes have a wide range of applications, including catalysis and materials science.

Catalyst for Greener Amine Synthesis

It serves as a catalyst for greener amine synthesis by reduction of imines with PMHS or hydrogen-borrowing . This method provides a more environmentally friendly approach to amine synthesis, which is crucial in pharmaceutical and chemical industries.

Reduction of Nitriles

Dichloro(p-cymene)ruthenium(II) dimer is used as a catalyst in the benign synthesis of primary amines via the reduction of nitriles . This application is particularly important in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.

N-Alkylation of Amines and Sulfonamides

This compound is used for N-Alkylation of amines and sulfonamides . Alkylation is a process where an alkyl group is transferred from one molecule to another. The N-Alkylation of amines and sulfonamides is a key step in the synthesis of many pharmaceuticals and agrochemicals.

Pharmaceutical Intermediate

Dichloro(p-cymene)ruthenium(II) dimer is also used as a pharmaceutical intermediate . As an intermediate, it is used in the synthesis of various pharmaceutical compounds.

作用机制

Target of Action

It is known to be a catalyst in various chemical reactions .

Mode of Action

Dichloro(p-cymene)ruthenium(II) dimer is a saturated 18-electron complex . It reacts with Lewis bases to give monometallic adducts . This reaction can be represented as follows:

[(cymene)RuCl2]2+2PPh3→2(cymene)RuCl2(PPh3)[ (cymene)RuCl_2]_2 + 2 PPh_3 → 2 (cymene)RuCl_2 (PPh_3) [(cymene)RuCl2]2+2PPh3→2(cymene)RuCl2(PPh3)

The resulting monomers adopt pseudo-octahedral piano-stool structures .

Biochemical Pathways

It is known to be used as a starting material for the synthesis of organometallic complexes .

Pharmacokinetics

It is worth noting that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

It is known to be used as a catalyst in various chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dichloro(p-cymene)ruthenium(II) dimer. For instance, it is known to decompose at high temperatures .

安全和危害

It is recommended to wear personal protective equipment/face protection when handling the compound. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

未来方向

属性

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXRNWSASWOFOT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro(p-cymene)ruthenium(II) dimer | |

CAS RN |

52462-29-0 | |

| Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorobis(4-cymene)diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro(p-cymene)ruthenium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Dichloro(p-cymene)ruthenium(II) dimer in chemical synthesis?

A1: Dichloro(p-cymene)ruthenium(II) dimer serves as a versatile starting material for synthesizing various organometallic compounds, particularly those containing ruthenium. It acts as a precursor for generating catalytically active ruthenium species in various reactions. For example, it is used in the synthesis of:

- Thiolato-bridged arene ruthenium complexes: The dimer reacts with thiols to form dinuclear complexes, as highlighted in a study on optimizing the synthesis of these complexes using density functional theory (DFT) calculations to understand the reaction mechanisms. []

- Heteroleptic polypyridyl ruthenium(II) dyes: Researchers utilized the dimer to create novel dyes for dye-sensitized solar cells (DSSCs) by reacting it with specifically designed bipyridyl donor-antenna ligands. []

- Ruthenium complexes immobilized on carbon nitride nanotubes: The dimer can be anchored onto modified graphitic carbon nitride nanotubes for photocatalytic applications, specifically demonstrated in the degradation of tetracycline antibiotics. []

Q2: How does the structure of Dichloro(p-cymene)ruthenium(II) dimer influence its reactivity?

A2: The dimer exists as a chlorido-bridged structure with each ruthenium atom coordinated to a p-cymene ligand and two bridging chloride ions. This structure facilitates the dissociation of the chloride bridges, creating vacant coordination sites on the ruthenium atoms. These vacant sites can then be occupied by other ligands, enabling the complex to participate in various reactions. For example, the chloride bridges are readily replaced by thiolate ligands in the formation of dinuclear thiolato-bridged complexes. []

Q3: What are the advantages of using Dichloro(p-cymene)ruthenium(II) dimer in catalytic applications?

A3: Dichloro(p-cymene)ruthenium(II) dimer exhibits several advantageous features that make it suitable for catalytic applications:

Q4: What analytical techniques are commonly employed to characterize Dichloro(p-cymene)ruthenium(II) dimer and its derivatives?

A4: Researchers utilize a combination of analytical techniques to characterize Dichloro(p-cymene)ruthenium(II) dimer and the resulting complexes synthesized from it. These techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR are commonly used to identify and characterize the organic ligands within the complexes. [, ]

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing insights into the elemental composition of the complex. [, ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups and chemical bonds present in the compound by analyzing the absorption of infrared radiation. []

- Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) within the compound, confirming its purity and elemental ratios. [, ]

- X-ray diffraction analysis: This technique provides a three-dimensional structural characterization of single crystals, revealing the spatial arrangement of atoms and bond lengths within the complex. []

Q5: Are there any known challenges or limitations associated with using Dichloro(p-cymene)ruthenium(II) dimer?

A5: While Dichloro(p-cymene)ruthenium(II) dimer offers various advantages, there are some limitations to consider:

Q6: How is computational chemistry used in research related to Dichloro(p-cymene)ruthenium(II) dimer?

A6: Computational chemistry plays a significant role in understanding the reactivity and properties of Dichloro(p-cymene)ruthenium(II) dimer and its derivatives. For example, density functional theory (DFT) calculations were employed to investigate the reaction mechanisms involved in forming thiolato-bridged arene ruthenium complexes from the dimer. [] These calculations provided valuable insights into the different reaction pathways and helped optimize the synthesis of desired complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)